molecular formula C15H13N3O4 B1664348 ACONIAZIDE CAS No. 13410-86-1

ACONIAZIDE

Cat. No.: B1664348
CAS No.: 13410-86-1
M. Wt: 299.28 g/mol
InChI Key: MDFXJBQEWLCGHP-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aconiazide can be synthesized through the reaction of isonicotinic acid hydrazide with 2-(carboxymethoxy)benzaldehyde. The reaction typically involves the formation of a hydrazone linkage between the hydrazide group of isonicotinic acid hydrazide and the aldehyde group of 2-(carboxymethoxy)benzaldehyde .

Industrial Production Methods

There is limited information available on the industrial production methods of this compound. the synthesis process would likely involve standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Aconiazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Aconiazide functions as a prodrug, meaning it is metabolized in the body to produce the active drug, isoniazide. Isoniazide exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall structure, leading to the death of the mycobacteria . The molecular targets involved include the enzyme enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid synthesis .

Properties

CAS No.

13410-86-1

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+

InChI Key

MDFXJBQEWLCGHP-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-formylphenoxyacetic acid isonicotinylhydrazone
aconiazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACONIAZIDE
Reactant of Route 2
Reactant of Route 2
ACONIAZIDE
Reactant of Route 3
Reactant of Route 3
ACONIAZIDE
Reactant of Route 4
Reactant of Route 4
ACONIAZIDE
Reactant of Route 5
Reactant of Route 5
ACONIAZIDE
Reactant of Route 6
Reactant of Route 6
ACONIAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.